molecular formula C18H13N3O2 B2925159 (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide CAS No. 478017-31-1

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide

Cat. No. B2925159
CAS RN: 478017-31-1
M. Wt: 303.321
InChI Key: CXBDFMJCCKJKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CCN1, is a small molecule inhibitor of the protein kinases, including cyclin-dependent kinase 4/6 (CDK4/6) and glycogen synthase kinase 3β (GSK3β). CCN1 has been shown to have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.

Mechanism of Action

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide inhibits the activity of CDK4/6 and GSK3β by binding to their respective active sites. CDK4/6 inhibitors have been shown to induce cell cycle arrest and senescence in cancer cells, while GSK3β inhibitors have been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide induces cell cycle arrest and senescence by inhibiting the activity of CDK4/6. In neurodegenerative diseases, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide protects neurons from damage caused by oxidative stress and inflammation by inhibiting the activity of GSK3β.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases, making it a valuable tool for research in these fields.
However, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has also been shown to have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of CDK4/6 and GSK3β. Another area of research is the identification of biomarkers that can predict the response to (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide treatment in cancer and neurodegenerative diseases. Finally, the potential use of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide in combination with other therapies, such as chemotherapy and radiation therapy, should be further explored.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-methoxyphenylacetonitrile. The resulting product is then reacted with 4-cyanobenzaldehyde and acetic anhydride to form (Z)-2-cyano-3-(4-cyanophenyl)acrylonitrile. This intermediate is then reacted with 3-methoxyaniline in the presence of potassium carbonate to form (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide.

Scientific Research Applications

(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. In cancer, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide inhibits CDK4/6, which plays a crucial role in cell cycle progression, and GSK3β, which is involved in the regulation of apoptosis and cell proliferation.
In neurodegenerative diseases, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide inhibits the activity of GSK3β, which is involved in the regulation of tau protein phosphorylation, a key factor in the development of Alzheimer's disease.

properties

IUPAC Name

(Z)-2-cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-17-4-2-3-16(10-17)21-18(22)15(12-20)9-13-5-7-14(11-19)8-6-13/h2-10H,1H3,(H,21,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBDFMJCCKJKME-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.